molecular formula C16H30O B14317881 Hexadec-9-en-8-one CAS No. 113237-42-6

Hexadec-9-en-8-one

Cat. No.: B14317881
CAS No.: 113237-42-6
M. Wt: 238.41 g/mol
InChI Key: KNODRWDJGAQLOU-UHFFFAOYSA-N
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Description

Hexadec-9-en-8-one is a 16-carbon unsaturated ketone with a double bond at position 9 and a ketone functional group at position 8. Its structure can be represented as CH3(CH2)5CH=CH(CH2)3CO(CH2)3CH3. The compound’s key features include:

  • Molecular formula: C16H28O
  • Functional groups: A ketone at C8 and a double bond at C9.
  • Chemical properties: As a ketone, it is polar and participates in nucleophilic addition reactions. The double bond introduces geometric isomerism (E/Z) and influences reactivity, such as hydrogenation or oxidation.

Properties

CAS No.

113237-42-6

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

hexadec-9-en-8-one

InChI

InChI=1S/C16H30O/c1-3-5-7-9-11-13-15-16(17)14-12-10-8-6-4-2/h13,15H,3-12,14H2,1-2H3

InChI Key

KNODRWDJGAQLOU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C=CCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadec-9-en-8-one can be synthesized through several methods. One common approach involves the oxidation of hexadec-9-en-1-ol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate or potassium permanganate under controlled conditions to achieve the desired ketone.

Industrial Production Methods

In industrial settings, this compound can be produced through large-scale oxidation processes. These processes often involve the use of continuous flow reactors and advanced catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Hexadec-9-en-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: It can be reduced to the corresponding alcohol, hexadec-9-en-8-ol, using reducing agents like lithium aluminum hydride.

    Substitution: The double bond in this compound can participate in addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), hydrogen halides (e.g., hydrogen bromide).

Major Products Formed

    Oxidation: Hexadec-9-enoic acid.

    Reduction: Hexadec-9-en-8-ol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Hexadec-9-en-8-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a bioactive compound.

    Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of hexadec-9-en-8-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The double bond in its structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Functional Group and Structural Differences

Ethyl Hexadec-9-enoate (C17H32O2)
  • Functional group : Ester (-COO-) at position 8.
  • Synthesis: Likely derived via esterification of hexadec-9-enoic acid with ethanol, contrasting with ketone synthesis (e.g., oxidation of secondary alcohols) .
(Z)-Hexadec-9-enal (C16H30O)
  • Functional group : Aldehyde (-CHO) at position 15.
  • Key differences : Terminal aldehyde group enhances reactivity (e.g., oxidation to carboxylic acids). The (Z)-configuration at C9 affects intermolecular interactions .
Methyl Hexadec-9-enoate (C17H32O2)
  • Functional group : Ester (-COO-) at position 8.
  • Key differences: Shorter alkyl chain (methyl vs. ethyl) compared to ethyl hexadec-9-enoate, slightly reducing molecular weight .
Hexadec-9-enyl Acetate (C18H32O2)
  • Functional group : Acetate ester at position 16.
  • Key differences : Longer carbon chain and terminal acetate group, altering solubility and volatility .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties (Inferred)
Hexadec-9-en-8-one C16H28O 236.40 Ketone Moderate polarity; nucleophilic additions
Ethyl Hexadec-9-enoate C17H32O2 268.43 Ester Higher boiling point; hydrolyzable
(Z)-Hexadec-9-enal C16H30O 238.41 Aldehyde High reactivity; prone to oxidation
Methyl Hexadec-9-enoate C17H32O2 268.43 Ester Similar to ethyl ester; lower volatility
Hexadec-9-enyl Acetate C18H32O2 296.45 Acetate ester Low water solubility; lipophilic

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